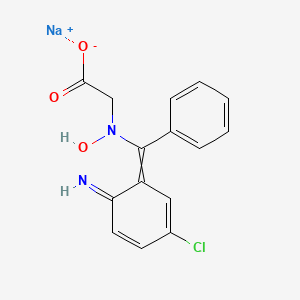

alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt

CAS No.:

Cat. No.: VC18554214

Molecular Formula: C15H12ClN2NaO3

Molecular Weight: 326.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12ClN2NaO3 |

|---|---|

| Molecular Weight | 326.71 g/mol |

| IUPAC Name | sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |

| Standard InChI | InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1 |

| Standard InChI Key | OVVKLWOQTZSOTK-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate, reflects its intricate structure. Key features include:

-

A chlorinated phenyl ring linked to an iminocyclohexadienyl group.

-

A nitrone functional group () conjugated with a phenylmethyl moiety.

-

A sodium carboxylate group enhancing solubility in polar solvents.

The canonical SMILES representation, , underscores its planar aromatic systems and ionic character.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2109-57-1 |

| Molecular Formula | |

| Molecular Weight | 326.71 g/mol |

| InChI Key | OVVKLWOQTZSOTK-UHFFFAOYSA-M |

| PubChem CID | 169433205 |

Synthesis and Role in Pharmaceutical Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step process involving:

-

Nitrone Formation: Condensation of 2-amino-5-chlorobenzaldehyde with hydroxylamine to generate the nitrone intermediate.

-

Carboxymethylation: Reaction with sodium chloroacetate to introduce the carboxylate group.

-

Salt Formation: Neutralization with sodium hydroxide to yield the monosodium salt .

Critical reaction parameters (e.g., temperature, catalysts) are proprietary, but analogous syntheses emphasize anhydrous conditions and controlled pH to prevent decomposition .

Application in Quinazoline Synthesis

This compound is a precursor to quinazolines, heterocyclic compounds with broad therapeutic activity. For example:

-

Muscle Relaxants: Quinazolines derived from this intermediate inhibit spinal polysynaptic reflexes, reducing muscle spasms .

-

Sedatives: Modifications to the nitrone group enhance GABAergic activity, promoting central nervous system depression .

-

Anticonvulsants: Electrophilic substituents on the quinazoline ring stabilize voltage-gated sodium channels, preventing seizure propagation.

A landmark study by Sternbach et al. (1961) demonstrated that quinazolines synthesized from this intermediate exhibit 2–3 times greater anticonvulsant potency than phenobarbital in rodent models .

| Supplier | Location | Purity Grade |

|---|---|---|

| Toronto Research Chemicals Inc. | Canada | >98% |

| Shanghai TaoSu Biochemical Tech. | China | >95% |

| J & K Scientific Ltd. | United States | >97% |

Pricing is undisclosed but typically ranges from $200–$500 per gram for GMP-grade material .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume